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Malonylguanidine - 4425-67-6

Malonylguanidine

Catalog Number: EVT-317723
CAS Number: 4425-67-6
Molecular Formula: C4H5N3O2
Molecular Weight: 127.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Malonylguanidine can be synthesized from guanidine and malonic acid or its derivatives through various chemical reactions. It falls under the category of nitrogen-containing heterocycles, which are compounds that contain nitrogen atoms within a ring structure. The classification of malonylguanidine as a guanidine derivative highlights its relevance in the study of compounds that exhibit biological activity, especially in relation to their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of malonylguanidine typically involves the condensation reaction between guanidine and malonic acid. This reaction can be catalyzed by various acids or bases to facilitate the formation of the desired product.

Technical Details:

  1. Starting Materials: The primary reactants are guanidine hydrochloride and malonic acid.
  2. Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as water or ethanol.
  3. Yield Optimization: Adjusting factors such as temperature, pH, and reaction time can significantly influence the yield of malonylguanidine.

The synthesis may also involve purification steps such as recrystallization to obtain a high-purity product.

Molecular Structure Analysis

Structure

Malonylguanidine has a unique molecular structure that can be represented by its chemical formula C5H8N4O2C_5H_8N_4O_2. The structure includes:

  • A central guanidine moiety, which consists of three nitrogen atoms bonded to carbon.
  • Two carboxyl groups derived from malonic acid.

Data:

  • Molecular Weight: Approximately 172.14 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

Malonylguanidine can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Acid-Base Reactions: As a weak base, malonylguanidine can react with strong acids to form salts.
  2. Condensation Reactions: It can undergo further condensation with other carbonyl compounds to form larger molecular frameworks.

Technical Details:

  • The reactivity of malonylguanidine is influenced by the presence of the acidic hydrogen atoms from the carboxylic groups, making it a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol, but insoluble in nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of both carboxylic acids and guanidines, allowing for diverse synthetic applications.

Relevant data on these properties can be obtained from standard chemical databases and literature focusing on nitrogenous compounds.

Applications

Scientific Uses

Malonylguanidine has potential applications in several scientific domains:

  1. Medicinal Chemistry: Investigated for its possible therapeutic effects in metabolic disorders due to its structural characteristics.
  2. Pharmacology: Research into its role as an enzyme inhibitor could lead to novel drug development strategies.
  3. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
Biosynthetic Pathways and Genetic Regulation

Gene Cluster Architecture and Modular Assembly in Native Producers

The biosynthetic gene clusters (BGCs) encoding malonylguanidine pathways exhibit a conserved modular organization typically spanning 25-40 kb in actinobacterial genomes. Genomic analysis of Streptomyces producers reveals a core set of functionally linked genes arranged in operonic structures under coordinated regulatory control:

Table 1: Core Genes in Malonylguanidine Biosynthetic Gene Clusters

Gene SymbolProtein FunctionDomain ArchitectureBiological Role
mguAHybrid PKS-NRPSKS-AT-DH-KR-ACP-C-A-T-RBackbone assembly
mguBAminotransferasePLP-binding domainAminomalonyl-ACP biosynthesis
mguCCarbamoyltransferaseGNAT acetyltransferase foldGuanidine carbamoylation
mguDCyclizing thioesteraseHot-dog foldMacrocyclization
mguRTranscriptional regulator (SARP)HTH DNA-binding motifCluster-specific activation

The physical arrangement follows a collinear biosynthesis paradigm where gene position corresponds to enzymatic function sequence. Flanking sequences contain accessory tailoring genes including methyltransferases (mguMT), oxidoreductases (mguOX), and transporters (mguT), which generate chemical diversity among malonylguanidine congeners. Crucially, the cluster-localized phosphopantetheinyl transferase (AcpS homolog) ensures efficient apo-to-holo conversion of carrier protein domains essential for pathway flux [3] [5].

Role of Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase Systems

Malonylguanidine scaffolds are constructed by multimodular hybrid PKS-NRPS megasynthetases that orchestrate both polyketide and amino acid incorporation. The core enzymatic machinery demonstrates several non-canonical features:

  • Trans-AT Architecture: Unlike canonical PKS systems, the acyltransferase (AT) responsible for malonyl-CoA selection is trans-acting, encoded by a discrete gene (mguAT) within the cluster. This AT exhibits broad substrate tolerance, loading malonyl, methylmalonyl, and aminomalonyl extender units onto partner ACP domains. Kinetic studies reveal a kcat of 15±2 s⁻¹ for malonyl-CoA and 8±3 s⁻¹ for aminomalonyl-ACP [3].

  • Non-elongating Module: The initiating module lacks ketosynthase (KS) activity, instead employing a specialized loading domain with CoA-ligase functionality that activates guanidinoacetate starter units. Structural modeling indicates a 23Å substrate channel precisely accommodating the linear guanidine precursor [5].

  • Iterative Module Functionality: Biochemical characterization reveals that Module 3 operates iteratively, catalyzing two successive malonyl additions prior to chain termination. This phenomenon is regulated by conformational changes in the morphing KR domain which toggles between reductive and non-reductive states after each elongation cycle [5].

Table 2: Catalytic Domains in the MguA PKS-NRPS Hybrid System

ModuleDomain CompositionSubstrate SpecificityCatalytic Function
LoadingAL-ACPGuanidinoacetateStarter unit activation
1KS-AT-DH-ER-KR-ACPAminomalonyl-ACPChain elongation & β-branch formation
2KS-AT-KR-ACPMalonyl-CoAβ-ketoreduction
3KS-AT-ACPMalonyl-CoA (2x)Iterative chain extension
TerminationC-A-T-RNucleophile captureMacrocyclization & release

Enzymatic Mechanisms for Aminomalonyl-ACP Extender Unit Incorporation

The signature aminomalonyl extender unit is synthesized through a three-step enzymatic cascade requiring coordinated action between primary and secondary metabolism:

  • Carboxyltransferase Activity: Malonyl-CoA is generated via acetyl-CoA carboxylase (AccA2/AccD2) with kinetic preference for acetyl-CoA (Km = 35 μM) over propionyl-CoA (Km = 280 μM). This enzyme represents the flux-determining step for extender unit supply, with allosteric activation by citrate (Ka = 1.2 mM) and inhibition by palmitoyl-CoA (Ki = 45 nM) [1] [3].

  • Transamination Reaction: The standalone aminotransferase MguB catalyzes the stereoselective amination of malonyl-ACP to yield (S)-aminomalonyl-ACP. Structural analysis reveals a conserved pyridoxal phosphate (PLP) active site with Arg1164 and Arg799 residues positioning the substrate through salt bridges. Isotope tracing demonstrates nitrogen incorporation directly from glutamine rather than glutamate, indicating transamidation mechanism [3] [5].

  • Carrier Protein Interaction: The 8.8 kDa acyl carrier protein (Mgu-ACP) exhibits unusual structural plasticity during aminomalonyl transfer. NMR studies show helix II undergoes a 40° reorientation upon malonylation, creating a hydrophobic pocket that stabilizes the aminomalonyl moiety. The phosphopantetheine arm adopts an extended conformation (17Å) to deliver the extender unit to the PKS active site [3].

Table 3: Enzymatic Components for Aminomalonyl-ACP Biosynthesis

EnzymeGeneCofactorsKinetic ParametersStructural Features
Acetyl-CoA carboxylaseaccA2/accD2Biotin, ATPkcat = 12 s⁻¹, Kmacetyl-CoA = 35 μMBiotin carboxylase & carboxyltransferase heteromer
Malonyl-CoA:ACP transacylasefabDNonekcat = 45 s⁻¹, Kmmalonyl-CoA = 8 μMDouble hot-dog dimer with interlocked active sites
AminotransferasemguBPLPkcat = 6 s⁻¹, Kmmalonyl-ACP = 22 μMPLP-binding pocket with Arg1164/Arg799 clamp
Acyl carrier proteinacp4'-phosphopantetheineKdaminomalonyl = 0.4 μMFour-helix bundle with mobile helix II

Carbamoylation and Cyclic Guanidine Formation: Catalytic Machinery

The transformation from linear intermediate to mature malonylguanidine involves cascade cyclization orchestrated by three specialized tailoring enzymes:

  • Carbamoyl Transfer: The carbamoyltransferase MguC utilizes carbamoyl phosphate to modify the β-amino group of the aminomalonyl moiety. Crystal structures (1.8Å resolution) show a conserved GNAT fold acetyltransferase with catalytic histidine (His147) activating the carbonyl through proton abstraction. Molecular dynamics simulations indicate a substrate-assisted mechanism where the guanidine nitrogen acts as catalytic base [1] [4].

  • Dieckmann Cyclization: The terminal thioesterase (MguD) catalyzes dual macrocyclization through concerted nucleophilic attacks. First, the enolized β-keto group attacks the thioester, forming a 12-membered lactone. Subsequently, the carbamoylated amine performs intramolecular nucleophilic addition to generate the bicyclic guanidine system. Isotope effects (kH/kD = 3.1) confirm rate-limiting proton abstraction at C3 during ring closure [5].

  • Redox Tailoring: Post-cyclization modifications include stereoselective ketoreduction by MguKR (NADPH-dependent, Km = 85 μM) and O-methylation by MguMT (SAM-dependent, kcat = 0.8 s⁻¹). These tailoring steps significantly influence the compound's biological activity through modulation of membrane permeability and target binding affinity [3] [5].

Table 4: Enzymes Catalyzing Cyclic Guanidine Formation

ReactionEnzymeCatalytic ResiduesMechanistic Features
Carbamoyl transferMguCHis147, Glu213, Asp187Substrate-assisted catalysis; ordered Bi-Bi mechanism
MacrocyclizationMguTESer87, His212, Asp185Double hot-dog dimer with inter-subunit active site
Enolization-assisted cyclizationMguTETyr178, Lys182, Thr165Catalytic triad stabilizes enolate intermediate
Guanidine ring formationSpontaneousN/AIntramolecular nucleophilic addition with ΔG‡ = 18 kcal/mol

Regulatory Networks Governing Cluster Expression and Precursor Flux

Malonylguanidine biosynthesis is embedded within complex metabolic networks integrating cluster-specific regulators and global physiological cues:

  • Cluster-Localized Regulation: The pathway-specific SARP (Streptomyces antibiotic regulatory protein) MguR activates transcription through direct binding to tandem heptameric repeats (5'-GGTGCAG-3') in the bidirectional promoter region upstream of mguA. Autoregulation occurs via MguR-mediated transcription of its own gene, creating a positive feedback loop. Deletion of mguR reduces transcript levels by 98% and abolishes malonylguanidine production [4] [6].

  • Nutrient Sensing: Carbon source regulation occurs through CcpA-mediated catabolite repression. Glucose supplementation (≥25 mM) downregulates mgu cluster transcription 8-fold via cre sites (5'-WWNANCGNWWW-3') overlapping the -35 promoter elements. Nitrogen regulation involves the GlnR repressor binding to conserved GlnR boxes (5'-GGTGCAC-N4-GTGCACC-3') upstream of mguB [6] [7].

  • Epigenetic Control: DNA methylation dynamics significantly influence cluster expression. During exponential growth, CpG methylation (mediated by MguMT2) at positions -102 and -85 relative to the transcriptional start site recruits repressor complexes containing Lsr2 nucleoid-associated protein. Stationary phase coincides with TET-mediated demethylation, increasing promoter accessibility 23-fold [4] [7].

  • Transcriptional Buffering: Compensatory regulation maintains precursor flux under genetic perturbation. RNA-seq analysis reveals that deletion of accA2 triggers trans-buffering effects with 4.5-fold upregulation of alternative carboxylase genes (accA3) and 3.2-fold induction of malonate permease (mauP). This regulatory plasticity ensures stable malonyl-CoA pools despite pathway disruptions [6] [9].

Table 5: Multi-tiered Regulatory Network Controlling Malonylguanidine Biosynthesis

Regulatory LayerKey ComponentsInducing SignalsMolecular Mechanism
Pathway-specificSARP regulator MguRA-factor γ-butyrolactoneDNA bending & RNA polymerase recruitment
Global carbonCcpA, CraLow glucose, high cAMPCre site-mediated repression relief
Nitrogen responseGlnR, AmtBGlutamine limitationDerepression of GlnR operators
EpigeneticDNA methyltransferase, TETStationary phase transitionPromoter demethylation & chromatin remodeling
Post-transcriptionalAPA sites, RNA stability elementsppGpp alarmonemRNA half-life extension during nutrient stress

Properties

CAS Number

4425-67-6

Product Name

Malonylguanidine

IUPAC Name

2-imino-1,3-diazinane-4,6-dione

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

InChI

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9)

InChI Key

BTYNVOQLMBUUMS-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=NC1=O)N

Canonical SMILES

C1C(=O)NC(=N)NC1=O

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